MMP Inhibitor II
MMP Inhibitor II
Brand Name:
Vulcanchem
CAS No.:
203915-59-7
VCID:
VC0005423
InChI:
InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
SMILES:
CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C
Molecular Formula:
C21H27N3O8S2
Molecular Weight:
513.6 g/mol
MMP Inhibitor II
CAS No.: 203915-59-7
Inhibitors
VCID: VC0005423
Molecular Formula: C21H27N3O8S2
Molecular Weight: 513.6 g/mol
CAS No. | 203915-59-7 |
---|---|
Product Name | MMP Inhibitor II |
Molecular Formula | C21H27N3O8S2 |
Molecular Weight | 513.6 g/mol |
IUPAC Name | N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide |
Standard InChI | InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) |
Standard InChIKey | MCSWSPNUKWMZHM-UHFFFAOYSA-N |
SMILES | CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Canonical SMILES | CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | hexahydro-N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-2-pyrimidinecarboxamide |
PubChem Compound | 4218 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume